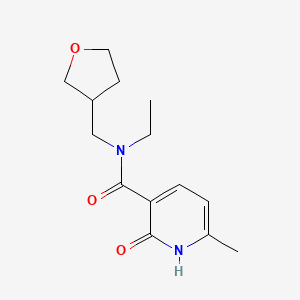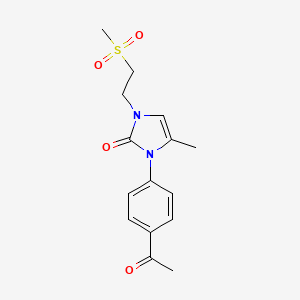
4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide, also known as MPDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPDC is a pyrrole derivative that is structurally similar to other compounds that have been shown to exhibit biological activity, including anti-inflammatory and anti-cancer properties. In
作用机制
The mechanism of action of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide is not fully understood, but it is believed that the compound may exert its effects by binding to specific receptors or enzymes in the body. Studies have suggested that this compound may be able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may be able to modulate the activity of certain signaling pathways that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, and it is believed that the compound may be able to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to modulate the activity of certain signaling pathways that are involved in inflammation and immune response.
实验室实验的优点和局限性
One of the advantages of using 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide in lab experiments is that the compound is relatively easy to synthesize and purify. Additionally, this compound has been shown to have a number of potential applications in scientific research, particularly in the field of cancer research. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that specifically target the compound.
未来方向
There are a number of future directions that could be pursued in the study of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide. One potential area of research is to further investigate the mechanism of action of the compound. By gaining a better understanding of how this compound exerts its effects, researchers may be able to develop more targeted therapies for cancer and other diseases. Additionally, future studies could focus on exploring the potential applications of this compound in other areas of scientific research, such as neurobiology or immunology. Finally, researchers could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in scientific research, particularly in the field of cancer research. The compound is relatively easy to synthesize and purify and has been shown to have anti-cancer and anti-inflammatory properties. While there are some limitations associated with the use of this compound in lab experiments, there are also a number of future directions that could be pursued in the study of the compound. By continuing to explore the potential applications of this compound, researchers may be able to develop new therapies for cancer and other diseases.
合成方法
The synthesis of 4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide involves the reaction of 3-methoxyphenylacetonitrile with dimethylamine and pyrrole-3-carboxylic acid in the presence of a catalyst. The resulting product is then purified using a series of chromatography techniques to obtain a pure compound. The synthesis method of this compound is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties, and it is believed that the compound may be able to inhibit the growth of cancer cells by inducing apoptosis or cell death. This compound has also been shown to have anti-inflammatory properties, and it is believed that the compound may be able to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-(3-methoxyphenyl)-N,N-dimethyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(2)14(17)13-9-15-8-12(13)10-5-4-6-11(7-10)18-3/h4-9,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIZJILTLSONOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CNC=C1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)


![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)



![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)
